![molecular formula C4HBr2ClO2S2 B1297864 4,5-Dibromothiophene-2-sulfonyl chloride CAS No. 81606-31-7](/img/structure/B1297864.png)
4,5-Dibromothiophene-2-sulfonyl chloride
Overview
Description
4,5-Dibromothiophene-2-sulfonyl chloride is a chemical compound with the CAS Number: 81606-31-7 . It has a molecular weight of 341.45 and its molecular formula is C4HBr2ClO2S2 . It is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 4,5-Dibromothiophene-2-sulfonyl chloride is 1S/C4H2Br2ClO2S2/c5-2-1-3 (10-4 (2)6)11 (7,8)9/h1,10H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
4,5-Dibromothiophene-2-sulfonyl chloride is a white to pale cream powder . It has a melting point between 72.0-81.0°C .Scientific Research Applications
1. Synthesis of Thiophenesulfonamides
Rozentsveig et al. (2007) explored the synthesis of thiophenesulfonamides using a mixture of mono-and dihalothiophenesulfonyl chlorides, including 4,5-Dibromothiophene-2-sulfonyl chloride. They treated these with aqueous ammonia, converting them into stable thiophenesulfonamides. This synthesis was part of a broader study on the structure and composition of thiophenesulfonamides using various physicochemical methods (Rozentsveig et al., 2007).
2. Lithiation and Silylation Studies
Lukevics et al. (2001) investigated the regiospecific silylation of 2,5-dibromothiophene, a compound closely related to 4,5-Dibromothiophene-2-sulfonyl chloride. They studied the lithiation of 2,5-dibromothiophene by LDA with ensuing silylation, which proceeds regiospecifically according to the halogen dance mechanism. This research provided insights into the chemical transformations and structural determination of these compounds (Lukevics et al., 2001).
3. Antiviral Activity of Sulfonamide Derivatives
Chen et al. (2010) synthesized new derivatives starting from 4-chlorobenzoic acid, which involved converting intermediates into sulfonyl chloride and further into sulfonamides. This study was significant for its exploration of the antiviral activity of these compounds, demonstrating the potential application of sulfonyl chloride derivatives in medicinal chemistry (Chen et al., 2010).
Safety and Hazards
4,5-Dibromothiophene-2-sulfonyl chloride is classified as a skin corrosive/irritant and serious eye damage/eye irritant . It can cause severe skin burns and eye damage . Safety measures include wearing eye protection/face protection . If swallowed, one should rinse the mouth and not induce vomiting . If it gets in the eyes, one should rinse cautiously with water for several minutes and remove contact lenses if present and easy to do . Immediate medical attention should be sought if exposed .
properties
IUPAC Name |
4,5-dibromothiophene-2-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBr2ClO2S2/c5-2-1-3(10-4(2)6)11(7,8)9/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYGHWXWQSCONR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)Br)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBr2ClO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90335055 | |
Record name | 4,5-Dibromothiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90335055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dibromothiophene-2-sulfonyl chloride | |
CAS RN |
81606-31-7 | |
Record name | 4,5-Dibromothiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90335055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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